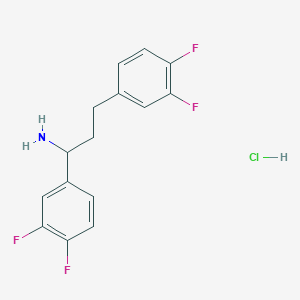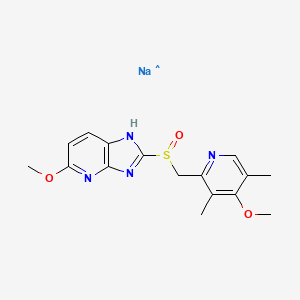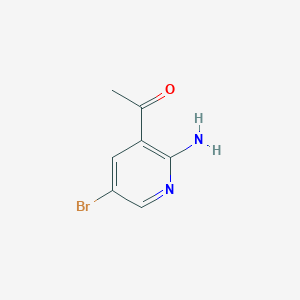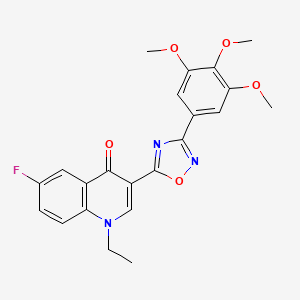![molecular formula C14H14ClNO3 B2731301 1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 883640-37-7](/img/structure/B2731301.png)
1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Descripción general
Descripción
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound with the molecular formula C14H14ClNO3. It is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to an indolinone moiety.
Métodos De Preparación
The synthesis of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone structure.
Spirocyclization: The indolinone core undergoes a spirocyclization reaction with a dioxane derivative to form the spirocyclic structure.
Introduction of the Allyl and Chlorine Groups:
Análisis De Reacciones Químicas
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and chlorine positions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: Its unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and materials.
Mecanismo De Acción
The mechanism of action of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds share a similar spirocyclic structure but differ in the substituents and specific ring systems.
Spiroketals: These compounds contain a spirocyclic ketal structure and are used in various chemical and biological studies.
Spirohydantoins: These compounds have a spirocyclic hydantoin core and are investigated for their potential pharmaceutical applications.
The uniqueness of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-7-16-12-10(5-3-6-11(12)15)14(13(16)17)18-8-4-9-19-14/h2-3,5-6H,1,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUVMMUMLHITDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2Cl)C3(C1=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324467 | |
| Record name | 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883640-37-7 | |
| Record name | 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2731221.png)
![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)
![1,6-dimethyl-4-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one](/img/structure/B2731223.png)
![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)
![methyl 5-{[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2731225.png)
![N'-(3,4-dimethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2731226.png)
![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2731232.png)
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)
![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)


